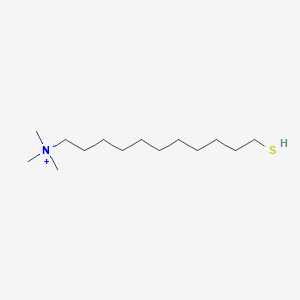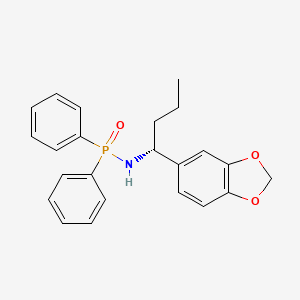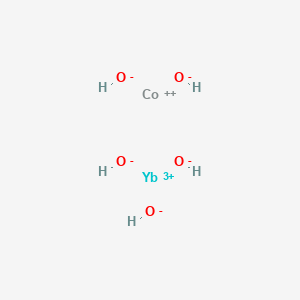
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is a compound that consists of cobalt, ytterbium, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can be achieved through various methods. One common approach involves the co-precipitation of cobalt and ytterbium salts in an alkaline medium. For instance, cobalt nitrate and ytterbium nitrate can be dissolved in water, followed by the addition of a strong base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at room temperature with continuous stirring to ensure homogeneity .
Industrial Production Methods
Industrial production of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) may involve more scalable techniques such as hydrothermal synthesis. In this method, the precursor salts are dissolved in water and subjected to high temperature and pressure in an autoclave. This process allows for better control over the particle size and crystallinity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrazine hydrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and ytterbium(III) oxides, while reduction may produce metallic cobalt and ytterbium .
Applications De Recherche Scientifique
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) has several scientific research applications:
Mécanisme D'action
The mechanism of action of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) involves its ability to undergo redox reactions, which are crucial for its catalytic and electrochemical applications. The compound can facilitate electron transfer processes, making it an effective catalyst for reactions such as water splitting. The molecular targets and pathways involved include the active sites on the cobalt and ytterbium ions, which interact with reactant molecules to promote the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) hydroxide: Similar in terms of cobalt content but lacks ytterbium, making it less versatile in certain applications.
Ytterbium(III) hydroxide: Contains ytterbium but not cobalt, limiting its electrochemical properties compared to the combined compound.
Nickel-cobalt hydroxide: Another mixed-metal hydroxide with similar electrochemical applications but different redox properties
Uniqueness
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is unique due to the synergistic effects of cobalt and ytterbium, which enhance its catalytic and electrochemical performance. The combination of these two metals in a single compound provides a broader range of applications and improved stability compared to single-metal hydroxides .
Propriétés
Numéro CAS |
441769-57-9 |
|---|---|
Formule moléculaire |
CoH5O5Yb |
Poids moléculaire |
317.02 g/mol |
Nom IUPAC |
cobalt(2+);ytterbium(3+);pentahydroxide |
InChI |
InChI=1S/Co.5H2O.Yb/h;5*1H2;/q+2;;;;;;+3/p-5 |
Clé InChI |
AQMRMSMTUUHPNZ-UHFFFAOYSA-I |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


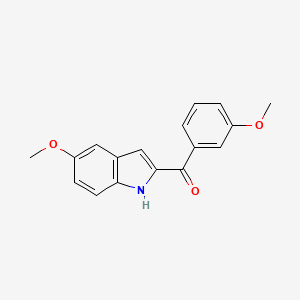
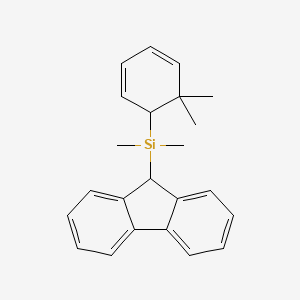
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
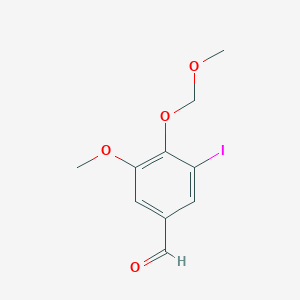
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
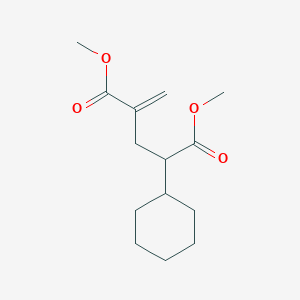
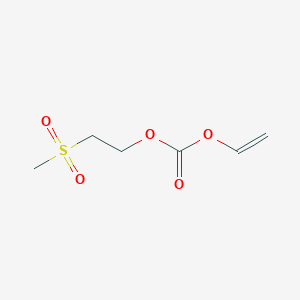

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)


